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molecular formula C13H12ClNO2 B8348414 Ethyl 3-chloronaphthalene-2-carbamate

Ethyl 3-chloronaphthalene-2-carbamate

Cat. No. B8348414
M. Wt: 249.69 g/mol
InChI Key: ZSICYKKSKFDWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07202364B2

Procedure details

To a solution of 1.70 g of 3-chloro-2-naphthoic acid (8.23 mmol) in 50 mL of 1,4-dioxane is added 2.3 mL of triethylamine (16.45 mmol) followed by 2.7 mL of DPPA (12.34 mmol). The mixture is stirred for 2 hours at room temperature under an atmosphere of nitrogen. Then 4.8 mL (82.3 mmol) of EtOH is added and the reaction is heated to reflux and stirred for an additional 2 hours. The solvents are evaporated in vacuo and the remaining residue is dissolved in 50 mL of EtOAc and washed with 20 mL of 5% aqueous citric acid, 20 mL of 5% Na2CO3 and dried over MgSO4. The solvents are evaporated to give a residue that is purified by flash chromatography on silica gel (50% CH2Cl2/hexane) to give N-(3-chloro-2-naphthyl)carbamic acid ethyl ester as a yellow oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](C(O)=O)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.C([N:17]([CH2:20]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])=CC=1.[CH3:39][CH2:40][OH:41]>O1CCOCC1>[CH2:40]([O:41][C:20](=[O:29])[NH:17][C:3]1[C:2]([Cl:1])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1)[CH3:39]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at room temperature under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the remaining residue is dissolved in 50 mL of EtOAc
WASH
Type
WASH
Details
washed with 20 mL of 5% aqueous citric acid, 20 mL of 5% Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica gel (50% CH2Cl2/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(NC1=CC2=CC=CC=C2C=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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